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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbutanal

Cat. No.: B13949847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-3-methylbutanal (CAS No: 56805-34-6), a valuable chiral building block in organic

synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical

properties. This guide is intended to be a valuable resource for researchers utilizing this

compound in drug development and other scientific endeavors.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Hydroxy-3-methylbutanal.
Due to the limited availability of experimental spectra in public databases, predicted data from

reputable sources is included and clearly identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.7 Triplet 1H H-1 (Aldehyde)

~3.5 Multiplet 2H H-4 (CH₂)

~2.4 Multiplet 2H H-2 (CH₂)

~2.0 Multiplet 1H H-3 (CH)

~1.0 Doublet 3H CH₃

(Broad) Singlet 1H OH

¹³C NMR (Predicted)

Chemical Shift (δ) ppm Assignment

~203 C-1 (Aldehyde)

~68 C-4 (CH₂)

~45 C-2 (CH₂)

~38 C-3 (CH)

~16 CH₃

Infrared (IR) Spectroscopy
The vapor phase IR spectrum of 4-Hydroxy-3-methylbutanal is available in spectral

databases.[1] Key absorption bands are characteristic of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch (Alcohol)

~2950 Strong C-H stretch (Alkyl)

~2720, ~2820 Medium C-H stretch (Aldehyde)

~1725 Strong C=O stretch (Aldehyde)

Mass Spectrometry (MS)
GC-MS data for 4-Hydroxy-3-methylbutanal is available through the NIST Mass Spectrometry

Data Center.[1] The mass spectrum displays a characteristic fragmentation pattern.

m/z Relative Intensity Possible Fragment

102 Low [M]⁺ (Molecular Ion)

84 Moderate [M-H₂O]⁺

71 High [M-CH₂OH]⁺

57 High [C₄H₉]⁺

43 Very High [C₃H₇]⁺

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are provided below. These

are generalized procedures and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation: A sample of 5-10 mg of 4-Hydroxy-3-methylbutanal is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
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Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each carbon atom. A wider spectral

width (e.g., 0-220 ppm) is used.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation: For a liquid sample like 4-Hydroxy-3-methylbutanal, a thin film is

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and

the IR spectrum is recorded. The instrument scans the sample with infrared radiation over a

specific range (typically 4000-400 cm⁻¹). The background spectrum is automatically

subtracted from the sample spectrum to produce the final spectrum.

Mass Spectrometry (MS) coupled with Gas
Chromatography (GC)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:
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Sample Preparation: A dilute solution of 4-Hydroxy-3-methylbutanal is prepared in a

volatile organic solvent (e.g., dichloromethane or hexane).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

Gas Chromatography: A small volume of the prepared sample is injected into the GC. The

sample is vaporized and carried by an inert gas through a capillary column, which separates

the components of the sample based on their boiling points and interactions with the

column's stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. In the ion source (typically using electron ionization), the molecules are

fragmented into ions. These ions are then separated based on their mass-to-charge ratio

(m/z) and detected, generating a mass spectrum.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationships between the different spectroscopic techniques for structural elucidation.
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Caption: Workflow for the spectroscopic analysis of 4-Hydroxy-3-methylbutanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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